N'-羟基-5-甲氧基吡啶-2-甲酰亚胺

描述

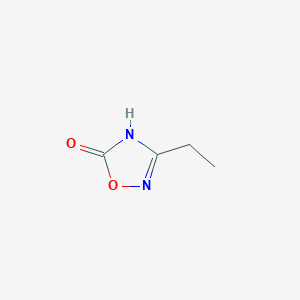

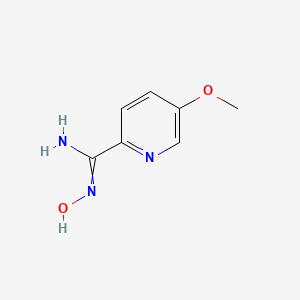

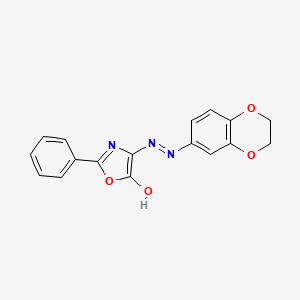

“N’-hydroxy-5-methoxypyridine-2-carboximidamide” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol1. It is intended for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N’-hydroxy-5-methoxypyridine-2-carboximidamide”.Molecular Structure Analysis

The molecular structure of “N’-hydroxy-5-methoxypyridine-2-carboximidamide” is represented by the formula C7H9N3O21. However, I couldn’t find detailed information about its structural analysis.

Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving “N’-hydroxy-5-methoxypyridine-2-carboximidamide”.Physical And Chemical Properties Analysis

The molecular formula of “N’-hydroxy-5-methoxypyridine-2-carboximidamide” is C7H9N3O2, and it has a molecular weight of 167.17 g/mol1. However, I couldn’t find detailed information about its physical and chemical properties.科学研究应用

-

Amidoximes and Oximes as NO Donors

- Application : Amidoximes and oximes can be oxidized in vivo and release Nitric Oxide (NO), which is naturally synthesized in the human body and presents many beneficial biological effects, particularly on the cardiovascular system .

- Method : The oxidation of amidoximes and oximes can be studied in vitro using chemical reagents like 2-iodobenzoic acid (IBX) or IBX associated with tetraethylammonium bromide (TEAB) .

- Results : The key role played by cytochrome P450 or other dihydronicotinamide-adenine dinucleotide phosphate (NADPH)-dependent reductase pathways is demonstrated .

-

- Application : 2-pyridones and its derivatives have extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .

- Method : The synthetic methods of 2-pyridone have been extensively reviewed. Some methods include reactions based on pyridine rings, cyclization, and cycloaddition reactions .

- Results : The synthesis of 2-pyridone compounds is an important research field and has attracted a great deal of attention due to its versatile applications .

- Synthesis of 1,2,4-Oxadiazoles

- Application : 1,2,4-Oxadiazoles are a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus . They have been used in the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

- Method : An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

- Results : The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .

-

- Application : 1,2,4-Oxadiazoles are frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy , azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .

- Method : The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

- Results : The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles has been demonstrated .

-

Development of Energetic Materials and Sensors

- Application : 1,2,4-Oxadiazoles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

- Method : The synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . The reaction of amidoximes with carboxylic acids and wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids were studied .

- Results : The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles has been demonstrated .

安全和危害

I couldn’t find specific safety and hazard information for “N’-hydroxy-5-methoxypyridine-2-carboximidamide”. It’s important to handle all chemical compounds with care and use appropriate safety measures.

未来方向

Unfortunately, I couldn’t find specific information on the future directions of research or applications for “N’-hydroxy-5-methoxypyridine-2-carboximidamide”.

属性

IUPAC Name |

N'-hydroxy-5-methoxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-5-2-3-6(9-4-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAOLRMCSKVOSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136242548 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

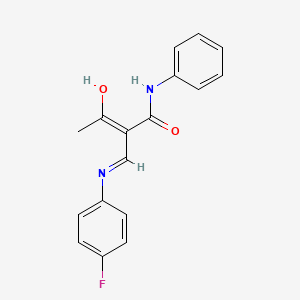

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

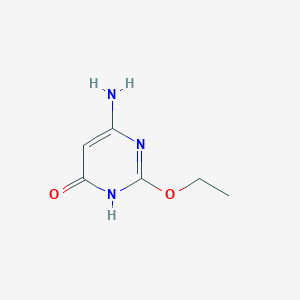

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)